![molecular formula C16H16ClNO2 B2545406 1-(4-Methoxyphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride CAS No. 1080601-76-8](/img/structure/B2545406.png)
1-(4-Methoxyphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride
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Description
Synthesis Analysis
The synthesis of related compounds involves the use of ionic liquids and solvent-free conditions, as seen in the one-pot synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones using 1-sulfopyridinium chloride . Another related synthesis involves the tandem Knoevenagel–Michael reaction catalyzed by a novel ionic liquid, 1-sulfopyridinium chloride, to produce bis(pyrazol-5-ol)s . These methods suggest that similar ionic liquids could potentially be used in the synthesis of the compound , utilizing their catalytic properties to facilitate the reaction under mild conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For instance, the structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester was elucidated using single-crystal X-ray analysis, which provided unambiguous structure determination . Similarly, the structure of 1-methyl-3-hydroxypyridinium chloride was characterized by X-ray diffraction, FTIR, and NMR spectra, complemented by ab initio calculations . These techniques could be applied to determine the molecular structure of "1-(4-Methoxyphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride".
Chemical Reactions Analysis
The papers do not provide direct information on the chemical reactions of the specific compound . However, they do describe the reactivity of related compounds, such as the synthesis of benzimidazole derivatives from methoxypropoxy-substituted pyridine compounds . This suggests that the compound of interest may also undergo similar reactions, such as nucleophilic substitutions or condensation reactions, depending on the functional groups present in the molecule.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not discussed in the provided papers, the properties of similar compounds can be inferred. For example, the solubility, melting points, and stability of the compounds can be influenced by the presence of ionic liquid catalysts and the specific substituents on the aromatic rings . The hydrogen bonding and electrostatic interactions observed in the crystal structures of related compounds also suggest that the compound may exhibit similar intermolecular interactions .
Scientific Research Applications
Synthesis and Structural Characterization
Formation of Pyrazoles and Thiazoles : A study by Mahesha et al. (2021) described the synthesis of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from (E)-1-(4-Methoxyphenyl)-3-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. This process involves cyclocondensation and cycloaddition reactions, leading to molecules with a T-shape structure and various hydrogen bond formations (Mahesha et al., 2021).
Dielectric and Thermal Properties of Polymers : Çelik and Coskun (2018) explored the dielectric and thermal properties of a methacrylate polymer bearing a chalcone side group, derived from a reaction involving a compound with a similar structure to 1-(4-Methoxyphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one. The study found significant variations in dielectric constant and loss with temperature, suggesting potential applications in material science (Çelik & Coskun, 2018).
Antimitotic Agents : Research by Temple and Rener (1992) on ethyl carbamate derivatives, which are structurally related to the target compound, highlighted their biological activity and provided insights into the synthesis of active isomers. These findings contribute to understanding the potential pharmacological applications of related compounds (Temple & Rener, 1992).
Nonlinear Optical Studies : A study on chalcone derivatives by Mathew et al. (2019) involving (2E)-1-(Anthracen-9-yl)-3-(4-methoxyphenyl)prop-2-en-1-one and its analogs demonstrated significant nonlinear optical properties. These findings suggest the potential use of related compounds in optical technologies (Mathew et al., 2019).
properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(3-methylpyridin-1-ium-1-yl)prop-2-en-1-one;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16NO2.ClH/c1-13-4-3-10-17(12-13)11-9-16(18)14-5-7-15(19-2)8-6-14;/h3-12H,1-2H3;1H/q+1;/p-1/b11-9+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCHAVDUXZBIQK-LBEJWNQZSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)C=CC(=O)C2=CC=C(C=C2)OC.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[N+](=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)OC.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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